Superior Molecular Weight Control in RAFT Copolymerization with Styrene Versus Acryloyl and Methacryloyl Chlorides
In a direct head-to-head RAFT copolymerization study with styrene under identical conditions (1,4-dioxane, 60 °C, AIBN initiator, trithiocarbonate CTA), P(S-co-VBC) achieved the narrowest molecular weight distribution. At 5 mol% acid chloride feed, P(S-co-VBC) exhibited dispersity (Đ) = 1.26, compared to Đ = 1.39 for P(S-co-AC) and Đ = 1.45 for P(S-co-MAC). At 10 mol% feed, the advantage persisted: Đ = 1.34 for VBC versus 1.48 for AC and 1.47 for MAC [1]. This superior control is attributed to VBC's distinct reactivity ratio (r_VBC = 1.80, r_S = 0.17) enabling RAFT-compatible kinetics without the alternating tendency that complicates AC and MAC copolymerization [2].
| Evidence Dimension | Copolymer dispersity (Đ) under RAFT conditions |
|---|---|
| Target Compound Data | Đ = 1.26 (5 mol% feed); Đ = 1.34 (10 mol% feed) |
| Comparator Or Baseline | P(S-co-AC): Đ = 1.39 (5%), 1.48 (10%); P(S-co-MAC): Đ = 1.45 (5%), 1.47 (10%) |
| Quantified Difference | VBC Đ is 0.13-0.19 units lower at 5% feed; 0.13-0.14 units lower at 10% feed |
| Conditions | RAFT copolymerization with styrene in 1,4-dioxane at 60 °C; SEC analysis vs linear polystyrene standards |
Why This Matters
Lower dispersity directly translates to more predictable polymer properties, narrower property distributions in functional materials, and improved batch-to-batch reproducibility in scaled production.
- [1] Seo M, Hillmyer MA. RAFT copolymerization of acid chloride-containing monomers. Polym Chem. 2014;5(1):213-219. Table 1. DOI: 10.1039/C3PY00867C View Source
- [2] Seo M, Hillmyer MA. RAFT copolymerization of acid chloride-containing monomers. Polym Chem. 2014;5(1):213-219. Reactivity ratios discussion. DOI: 10.1039/C3PY00867C View Source
